

# 5-Hydroxymethyltubercidin structure-activity relationship compared to tubercidin derivatives

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 5-Hydroxymethyltubercidin

CAS No.: 49558-38-5

Cat. No.: S565111

Get Quote

## Comparative Analysis of Tubercidin Derivatives

The search results identified a key study that screened a library of nucleoside analogs for anti-dengue virus (DENV2) activity, leading to the identification of several potent tubercidin derivatives [1]. The core structure of tubercidin (7-deazaadenosine) serves as the scaffold for these compounds. The primary structural differences lie in the substitutions at the R1 and R2 positions on the tubercidin base, which significantly influence both their antiviral efficacy and cytotoxicity [1].

The table below summarizes the chemical structures and the resulting biological activities of the lead compounds.

Compound ID	Common Name	R1 Substituent	R2 Substituent	Anti-DENV2 EC <sub>50</sub> (μM)	Cytotoxicity CC <sub>50</sub> (μM)
HUP1136	Tubercidin	H	H	< 0.125	0.34
HUP1108	5-Hydroxymethyltubercidin (HMTU)	CH <sub>2</sub> OH	H	0.24	> 20

Compound ID	Common Name	R1 Substituent	R2 Substituent	Anti-DENV2 EC <sub>50</sub> (μM)	Cytotoxicity CC <sub>50</sub> (μM)
HUP1069	5-Formyltubercidin Oxime	CH=NOH	H	< 0.125	0.18
HUP1077	3-Tubercidin N-Oxide	H	N <sup>3</sup> → O	0.95	> 20
Ribavirin	(Control)	-	-	28	> 400

Source: Data derived from [1].

### Key Insights from the Data:

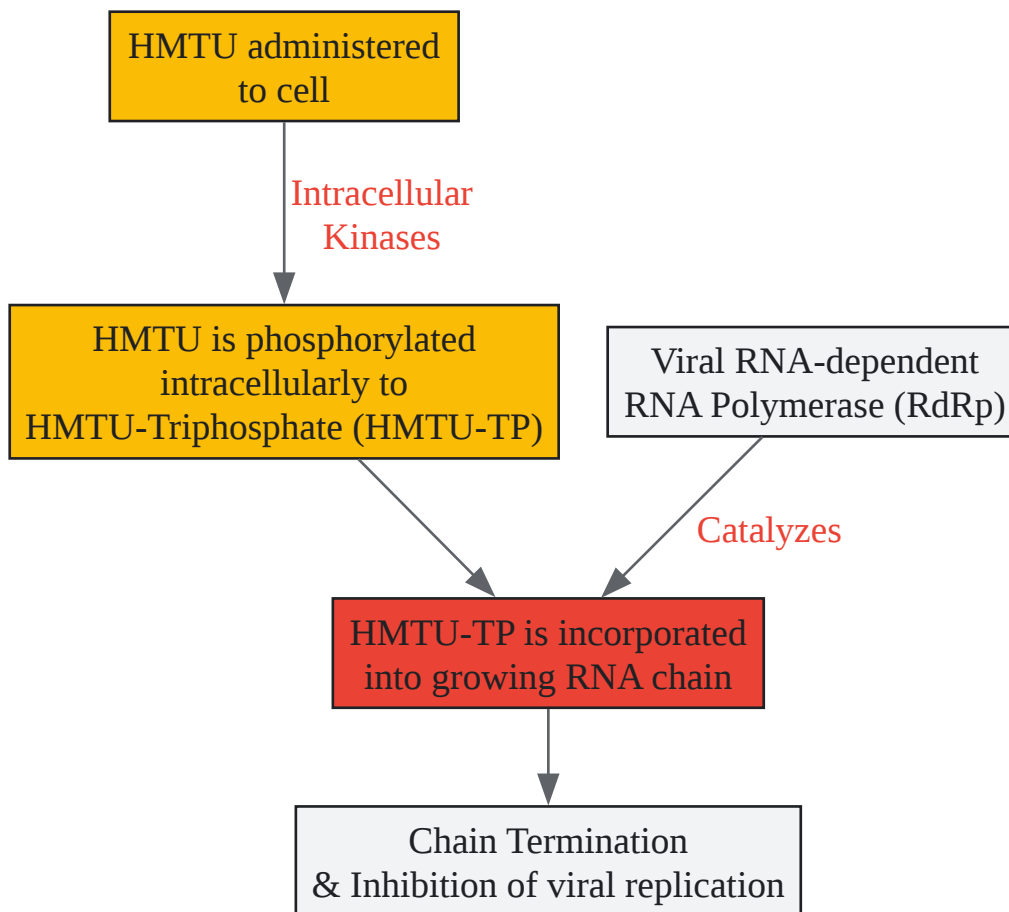
- **Potency vs. Safety Profile:** While **HUP1136 (Tubercidin)** and **HUP1069** show the highest potency (lowest EC<sub>50</sub>), their high cytotoxicity (low CC<sub>50</sub>) makes them poor therapeutic candidates. The introduction of a hydroxymethyl group at R1 in **HMTU (HUP1108)** results in a compound that retains potent submicromolar antiviral activity while exhibiting dramatically reduced cytotoxicity, giving it a highly favorable selectivity index [1].
- **Impact of Specific Modifications:** The **3-N-oxide modification** in HUP1077 also reduces cytotoxicity compared to the parent compound but at a significant cost to antiviral potency [1].
- **Broad-Spectrum Activity of HMTU:** Further profiling of HMTU revealed it is not specific to DENV2. It demonstrated potent, broad-spectrum activity against a range of flaviviruses (including ZIKV, YFV, JEV, WNV) and human coronaviruses, including SARS-CoV-2, at submicromolar concentrations, outperforming reference drugs like Ribavirin and Favipiravir [1].

## Mechanism of Action and Experimental Data

The study provides a detailed investigation into the mechanism of action for HMTU, establishing it as a promising broad-spectrum antiviral lead candidate.

### Proposed Mechanism of Action of HMTU

Research indicates that HMTU's antiviral effect is linked to the inhibition of viral RNA replication. The proposed mechanism, based on enzymatic and cell-based assays, is visualized below.



[Click to download full resolution via product page](#)

This mechanism is supported by the following key experimental findings:

- **Time-of-Addition Assay:** This assay determined that HMTU specifically inhibits replication at the **late stages** of the viral infection cycle, consistent with a mechanism targeting RNA genome replication [1].
- **RNA Extension Assay:** The study demonstrated that **HMTU 5'-triphosphate (HMTU-TP)** directly inhibits RNA strand extension catalyzed by the viral RNA-dependent RNA polymerase (RdRp). This incorporation results in **chain termination**, halting the production of new viral genomes [1].

## Key Experimental Protocols Cited

To assist in evaluation and replication, here are summaries of the core methodologies used in the source study [1]:

- **Antiviral Activity Assay (EC<sub>50</sub>):**

- **Cell Line:** BHK-21 cells.
- **Method:** Cells were infected with DENV2 and treated with serial dilutions of compounds. Viral inhibition was measured after 3-5 days using a resazurin reduction assay or MTT assay to quantify cell viability. EC<sub>50</sub> values were calculated from dose-response curves.
- **Cytotoxicity Assay (CC<sub>50</sub>):**
  - **Cell Line:** BHK-21 cells.
  - **Method:** Uninfected cells were treated with serial dilutions of compounds for the same duration as the antiviral assay. Cell viability was measured using the MTT assay, which assesses mitochondrial activity. CC<sub>50</sub> values were calculated from dose-response curves.
- **RNA-Dependent RNA Polymerase (RdRp) Assay:**
  - **Method:** An *in vitro* biochemical assay where a purified viral RdRp complex is incubated with a RNA template, nucleotides (NTPs), and HMTU-TP. The incorporation of HMTU-TP and its effect on RNA strand elongation were analyzed, confirming it as a chain-terminating inhibitor.

## Conclusion for Researchers

The structure-activity relationship (SAR) data clearly shows that a **5-hydroxymethyl substitution** on the tubercidin core is a critical structural determinant for achieving a balanced and promising antiviral profile. HMTU successfully decouples potent, broad-spectrum antiviral activity from the high cytotoxicity associated with the parent tubercidin molecule.

Its identified mechanism of action as a **chain-terminating RdRp inhibitor** makes it a valuable lead compound for developing broad-spectrum antiviral agents targeting RNA viruses. Future research would focus on further SAR exploration around this scaffold, optimization of pharmacokinetic properties, and profiling against a wider panel of emerging viral pathogens.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - 5 exhibits potent antiviral Hydroxymethyltubercidin against... activity [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [5-Hydroxymethyltubercidin structure-activity relationship compared to tubercidin derivatives]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b565111#5-hydroxymethyltubercidin-structure-activity-relationship-compared-to-tubercidin-derivatives>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)